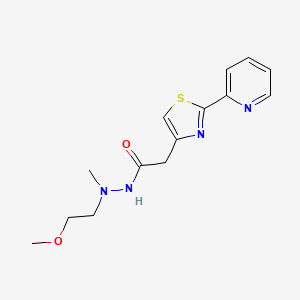
N'-(2-methoxyethyl)-N'-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide is a complex organic compound that features a thiazole ring, a pyridine ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea under acidic conditions.
Introduction of the Pyridine Ring: The thiazole intermediate can be further reacted with a pyridine derivative through nucleophilic substitution or coupling reactions.
Hydrazide Formation: The final step involves the reaction of the thiazole-pyridine intermediate with hydrazine derivatives under controlled conditions to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide: shares similarities with other thiazole and pyridine derivatives.
Thiazole Derivatives: Compounds like 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide.
Pyridine Derivatives: Compounds like 2-(2-pyridin-2-yl)acetohydrazide.
Uniqueness
The uniqueness of N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide lies in its combined structural features, which provide a unique set of chemical and biological properties
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N'-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-18(7-8-20-2)17-13(19)9-11-10-21-14(16-11)12-5-3-4-6-15-12/h3-6,10H,7-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXWMDZECQYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)NC(=O)CC1=CSC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1S,3R)-2,2-dimethyl-3-phenoxycyclobutyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6967267.png)
![5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B6967290.png)

![2-[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]acetamide](/img/structure/B6967299.png)
![5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6967311.png)

![1-(4-fluorophenyl)-N-[1-(hydroxymethyl)cyclopropyl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B6967327.png)
![N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6967331.png)
![2-hydroxy-N-methyl-3-[[6-(4-methyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]amino]propanamide](/img/structure/B6967340.png)

![N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967343.png)
![4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide](/img/structure/B6967354.png)
![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967362.png)
![N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967370.png)
